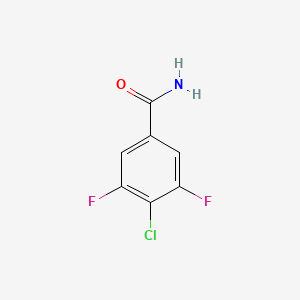

4-Chloro-3,5-difluorobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3,5-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF2NO/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOALHIWXORTGQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Cl)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 3,5 Difluorobenzamide and Analogous Halogenated Aromatic Systems

General Strategies for Benzamide (B126) Formation

The final step in the synthesis of 4-chloro-3,5-difluorobenzamide is the formation of the benzamide moiety. This can be achieved through several well-established methods, primarily involving the reaction of a carboxylic acid derivative with an amine or ammonia (B1221849).

Reactions Involving Substituted Aniline and Acyl Chloride Derivatives (General Benzamide Synthesis)

A common and efficient method for preparing benzamides is the reaction between an acyl chloride and an amine or ammonia. This nucleophilic acyl substitution reaction is typically rapid and high-yielding. The general mechanism involves the attack of the nucleophilic amine on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion.

The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. The choice of solvent and base can influence the reaction rate and yield. This method's key advantage is the high reactivity of acyl chlorides, which drives the reaction to completion.

Multi-step Synthetic Routes for Related Halogenated Aromatic Precursors

The synthesis of this compound is highly dependent on the availability of suitably substituted precursors, such as 4-chloro-3,5-difluorobenzonitrile (B168964) or 4-chloro-3,5-difluorobenzoic acid. These precursors are themselves synthesized through multi-step routes involving strategic halogenation, nitration, and other functional group transformations.

Preparation from Halogenated Benzonitriles (e.g., 4-chloro-3,5-difluorobenzonitrile)

One of the primary precursors for this compound is 4-chloro-3,5-difluorobenzonitrile. The nitrile group can be hydrolyzed to a primary amide under either acidic or basic conditions.

For instance, heating the benzonitrile (B105546) in the presence of a strong acid, such as sulfuric acid, or a base like sodium hydroxide, will yield the corresponding benzamide. prepchem.com The reaction conditions, such as temperature and concentration of the acid or base, are crucial for optimizing the yield and minimizing the formation of the corresponding carboxylic acid as a byproduct.

The synthesis of 4-chloro-3,5-difluorobenzonitrile itself can be a multi-step process. For example, a related compound, 2,4-dichloro-3,5-difluorobenzoic acid, has been synthesized from 4-chloro-3,5-difluorobenzonitrile through a sequence of nitration, reduction, diazotization, and chlorination. researchgate.netresearchgate.net

Functional Group Transformations on Fluorinated Benzoic Acid Derivatives

Another important precursor is 4-chloro-3,5-difluorobenzoic acid. Once obtained, the carboxylic acid can be converted to the amide. A direct reaction between the carboxylic acid and ammonia is possible but often requires high temperatures and may result in low yields.

A more efficient approach involves the activation of the carboxylic acid. This can be achieved by converting the benzoic acid to a more reactive derivative, such as an acyl chloride. Treatment of 4-chloro-3,5-difluorobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would yield 4-chloro-3,5-difluoroacyl chloride. This acyl chloride can then be readily reacted with ammonia to produce this compound in high yield.

The synthesis of fluorinated benzoic acid derivatives often involves strategic halogenation and other functional group manipulations on commercially available starting materials. For instance, the preparation of 4-chloro-2,5-difluorobenzoic acid has been reported starting from p-fluoronitrobenzene through a sequence of bromination, reduction, chlorination, diazotization, and finally carboxylation via a Grignard reagent. google.com

Strategic Halogenation and Nitro Group Transformations

The introduction of halogen and nitro groups onto the aromatic ring is a critical aspect of synthesizing the necessary precursors. Electrophilic aromatic substitution reactions are commonly employed for this purpose. The order of these reactions is crucial to ensure the correct regiochemistry of the final product. google.com

For example, in the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid from 4-chloro-3,5-difluorobenzonitrile, a key step is the nitration of the benzene (B151609) ring. researchgate.net The nitro group is then reduced to an amino group, which can be subsequently replaced by a chlorine atom via a Sandmeyer reaction (diazotization followed by treatment with a copper(I) salt).

The strategic placement of functional groups and subsequent transformations are guided by the directing effects of the substituents already present on the aromatic ring. For instance, nitro groups are meta-directing and deactivating, while halogen atoms are ortho-, para-directing and deactivating. Understanding these principles is essential for designing efficient synthetic routes.

Optimization and Efficiency in Synthetic Protocols for Halogenated Aromatic Compounds

Key parameters that are often optimized include:

Reaction Conditions: Temperature, pressure, and reaction time are critical variables. For instance, in nitration reactions, careful temperature control is necessary to prevent the formation of multiple nitrated byproducts.

Catalysts: The choice of catalyst can significantly impact the reaction rate and selectivity. For example, in halogenation reactions, Lewis acids like FeCl₃ or AlCl₃ are commonly used. The development of more environmentally friendly and reusable catalysts is an active area of research.

Reagents and Solvents: The selection of reagents and solvents can affect both the reaction outcome and the environmental impact of the synthesis. The use of greener solvents and less hazardous reagents is increasingly being explored.

Purification Methods: Efficient purification techniques are essential to obtain the desired product with high purity. Techniques such as recrystallization, chromatography, and distillation are commonly employed.

Below is an interactive data table summarizing the synthetic strategies and precursors for this compound and related compounds.

| Target Compound | Precursor | Key Reaction(s) | Typical Reagents | Reference(s) |

| This compound | 4-Chloro-3,5-difluorobenzonitrile | Nitrile Hydrolysis | H₂SO₄ or NaOH | prepchem.com |

| This compound | 4-Chloro-3,5-difluorobenzoic acid | Amidation (via acyl chloride) | 1. SOCl₂ or (COCl)₂ 2. NH₃ | General Method |

| 2,4-Dichloro-3,5-difluorobenzoic acid | 4-Chloro-3,5-difluorobenzonitrile | Nitration, Reduction, Diazotization, Chlorination | HNO₃/H₂SO₄, H₂/Pd-C, NaNO₂/HCl, CuCl | researchgate.netresearchgate.net |

| 4-Chloro-2,5-difluorobenzoic acid | p-Fluoronitrobenzene | Bromination, Reduction, Chlorination, Diazotization, Carboxylation | Br₂, Fe/HCl, Cl₂, NaNO₂/HBF₄, Mg, CO₂ | google.com |

Catalysis and Reagent Selection for Selective Reactions

The introduction of halogen atoms onto an aromatic ring, a key step in synthesizing compounds like this compound, is typically achieved through electrophilic aromatic substitution (SEAr). wikipedia.org The success of these reactions hinges on the generation of a potent electrophile, which often requires a catalyst.

Lewis Acid Catalysis: Halogens by themselves are generally not electrophilic enough to react with aromatic rings. wikipedia.org Therefore, a Lewis acid catalyst is commonly employed to activate the halogenating agent. Strong Lewis acids like iron halides (FeX₃) or aluminum halides (AlX₃) polarize the halogen-halogen bond, creating a highly electrophilic species (e.g., Br⁺ or Cl⁺) that can be attacked by the electron-rich aromatic ring. wikipedia.orggoogle.com

Zirconium(IV) chloride (ZrCl₄) has been identified as a particularly efficient and selective catalyst for the halogenation of various aromatic compounds using N-halosuccinimides like N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS). The use of a catalytic amount of ZrCl₄ allows for high selectivity and yield under mild conditions.

Interactive Data Table: Comparison of Lewis Acid Catalysts in Halogenation

| Catalyst | Halogenating Agent | Substrate Example | Yield | Selectivity |

| ZrCl₄ | NBS | Anisole | 98% | p-bromoanisole |

| FeCl₃ | NBS | Anisole | 93% | p-bromoanisole |

| AlCl₃ | NBS | Anisole | 92% | p-bromoanisole |

| ZrCl₄ | NCS | Acetanilide | 99% | p-chloroacetanilide |

Transition Metal and Photoredox Catalysis: Modern synthetic methods have expanded beyond traditional Lewis acids. Transition-metal catalysis has emerged as a powerful tool for C-H functionalization, providing alternative pathways for constructing carbon-carbon and carbon-heteroatom bonds without requiring pre-functionalized substrates. Nickel catalysts, in particular, have shown significant potential for C-H bond functionalization due to their unique reactivity and lower cost compared to noble metals.

Visible-light photoredox catalysis represents another advanced strategy. This method can activate strong carbon-halide bonds under mild conditions, enabling transformations of aryl radicals. Organic photocatalysts, such as 10-aryl-10H-phenothiazine, can be used for diverse modifications of o-halogenated benzamides at room temperature. bath.ac.uk

Reagent Selection for Multi-step Syntheses: The synthesis of a specifically substituted compound like this compound often involves a multi-step sequence where reagent selection is crucial for each transformation. For example, a common strategy for introducing substituents at specific positions involves a sequence of nitration, reduction, diazotization, and substitution.

Nitration: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is a standard reagent for introducing a nitro group onto the aromatic ring.

Reduction: The resulting nitro group can be selectively reduced to an amino group (NH₂) using reagents like hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

Diazotization and Chlorination: The amino group can then be converted into a diazonium salt, which is a versatile intermediate. Subsequent reaction with a chlorine source, such as copper(I) chloride (CuCl) in hydrochloric acid (HCl) (a Sandmeyer reaction), can replace the diazonium group with a chlorine atom.

Role of Solvents in Reaction Outcome and Yield

The choice of solvent is a critical parameter in organic synthesis, capable of influencing reaction rates, selectivity, and even the final product structure.

In electrophilic aromatic substitution, solvents can stabilize the charged intermediate (the arenium ion or σ-complex) that forms during the reaction. quora.commasterorganicchemistry.com The nature of the solvent can affect the energy barrier of the rate-determining step. For instance, in aromatic chlorination, non-polar solvents may slow the reaction rate, whereas acidic solvents like acetic acid can stabilize the cationic intermediate. quora.com

In the context of amide synthesis, the solvent can play a decisive role in the reaction pathway. A study on the reaction of aroyl chlorides with an alkali-metal silyl-amide reagent demonstrated that the solvent controls the outcome between selective amidation and imidation. nih.govrsc.org

Polar Solvents (e.g., Dichloroethane - DCE): In the presence of a polar solvent like DCE, the reaction yields the primary amide. It is proposed that the chlorine atom from the solvent coordinates with the silicon in an intermediate, facilitating the cleavage of both nitrogen-silicon bonds to deliver the amide after workup. rsc.org

Non-polar Solvents (e.g., Dioxane): When a non-halogenated, less polar solvent like dioxane is used, the reaction favors the formation of an imide product. nih.gov

This solvent-controlled selectivity provides a powerful tool for chemists to direct the reaction towards the desired product without changing the reagents. nih.gov Furthermore, the development of bio-derived solvents like Cyrene™ offers a more sustainable alternative to traditional dipolar aprotic solvents such as dimethylformamide (DMF) or halogenated solvents like dichloromethane (B109758) (CH₂Cl₂), while still achieving good to excellent yields in amide synthesis. bath.ac.uk

Monitoring and Purification Techniques for Synthetic Intermediates

Effective monitoring of a chemical reaction and rigorous purification of its products are essential for a successful synthesis.

Reaction Monitoring Techniques: Chemists use a variety of analytical techniques to track the progress of a reaction, ensuring that the starting material is consumed and the desired product is formed before stopping the reaction and proceeding to purification.

Thin-Layer Chromatography (TLC): TLC is a rapid, simple, and widely used technique for monitoring reactions. mdpi.com By spotting a small sample of the reaction mixture onto a silica (B1680970) plate and eluting it with a suitable solvent system, one can visualize the disappearance of starting materials and the appearance of products over time. youtube.com

Gas Chromatography (GC) and Mass Spectrometry (MS): GC is a robust method for separating volatile components of a mixture. asahilab.co.jp When coupled with MS, it becomes a powerful tool (GC-MS) for both separating and identifying reaction components based on their mass-to-charge ratio, providing detailed information about the reaction's progress and the formation of byproducts. news-medical.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about molecules in solution. It can be used as a process analytical technology (PAT) tool for real-time, online reaction monitoring. asahilab.co.jppharmtech.com By flowing the reaction mixture through an NMR spectrometer, chemists can directly observe the structural changes occurring and extract kinetic data. pharmtech.comnih.gov

Purification Techniques: Once the reaction is complete, the target compound must be isolated from unreacted starting materials, catalysts, and byproducts.

Crystallization: This is a common and effective method for purifying solid compounds. researchgate.net It involves dissolving the impure solid in a suitable hot solvent and allowing it to cool slowly, whereupon the desired compound forms pure crystals, leaving impurities behind in the solution. For amides, solvents like ethanol, acetone, or acetonitrile (B52724) are often effective for recrystallization. researchgate.net

Distillation: For liquid products, distillation (often under vacuum for high-boiling point compounds) is used to separate components based on differences in their boiling points. google.com

Chromatography: Column chromatography is a versatile technique for purifying both solid and liquid compounds. The mixture is passed through a stationary phase (commonly silica gel), and different components travel at different rates depending on their polarity, allowing for their separation. researchgate.net For complex mixtures or polar compounds like amides, specialized techniques such as flash chromatography with functionalized media (e.g., strong cation exchange, SCX) can be employed to improve separation and yield. biotage.com

Structure Activity Relationship Sar and Rational Design in Medicinal Chemistry

Contribution of the Benzamide (B126) Core to Biological Activities

The benzamide moiety is recognized as a "privileged scaffold" in drug discovery, meaning it is a structural framework that can bind to a variety of biological targets, leading to a wide range of pharmacological effects. nanobioletters.com Its prevalence in numerous approved drugs underscores its importance. nanobioletters.com The amide group's ability to form hydrogen bonds is a key feature that facilitates interactions with enzymes and receptors. mdpi.com

The benzamide core is integral to a variety of compounds exhibiting significant antimicrobial, antibacterial, and antifungal activities. nanobioletters.com Benzamide derivatives have been synthesized and evaluated for their potential to combat various microbial strains. nanobioletters.comnih.gov For instance, certain N-substituted benzamide derivatives have shown notable activity against both Gram-positive and Gram-negative bacteria. nih.gov The antimicrobial efficacy is often linked to the specific substitutions on the benzamide ring, but the core structure provides the essential foundation for these properties. nih.govnih.gov Research into novel benzamide compounds continues to be a promising avenue for addressing the challenge of multidrug-resistant pathogens. nih.gov

Benzamide derivatives have been identified as possessing potent anti-inflammatory properties. nih.govresearchgate.net Studies have shown that some of these compounds can exert their effects by inhibiting key inflammatory pathways. nih.gov A significant mechanism of action involves the inhibition of the transcription factor NF-kappaB, which plays a crucial role in regulating the inflammatory response. nih.gov By inhibiting NF-kappaB, these compounds can suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). nih.gov For example, the N-substituted benzamides metoclopramide (B1676508) and 3-chloroprocainamide demonstrated a dose-dependent inhibition of TNF-α, supporting the role of the benzamide structure in mediating anti-inflammatory responses. nih.gov

The benzamide scaffold is a key feature in several classes of anticancer agents. nanobioletters.comnih.gov A notable area of research is the development of benzamide-based histone deacetylase inhibitors (HDACIs), which are an important class of drugs for cancer treatment. nih.govresearchgate.net Entinostat (MS-275), a benzamide derivative, serves as a lead compound in this field, and modifications to its structure have been explored to develop new agents with improved anti-proliferative activities against various cancer cell lines. nih.govingentaconnect.com The antitumor properties of benzamides are also highlighted by natural products like Bengamide and Jaspamide. researchgate.net Furthermore, synthetic nucleoside analogs such as Benzamide riboside have shown potent cytotoxic activity against leukemia cells both in vitro and in vivo. nih.gov

Table 1: Biological Activities Associated with the Benzamide Core

| Biological Activity | Mechanism/Examples | Source(s) |

|---|---|---|

| Antimicrobial | Exhibits broad-spectrum antibacterial and antifungal effects. | nanobioletters.comnih.govnih.gov |

| Anti-inflammatory | Inhibition of NF-kappaB and TNF-α production. Examples include Metoclopramide. | nih.govresearchgate.net |

| Anticancer | Act as Histone Deacetylase (HDAC) inhibitors. Lead compounds include Entinostat (MS-275). | nih.govresearchgate.netnih.gov |

Influence of Halogen Substituents on Molecular Properties Relevant to Bioactivity

The introduction of halogen atoms, such as fluorine and chlorine, is a widely used strategy in medicinal chemistry to fine-tune the biological and physicochemical properties of a drug candidate. pharmacyjournal.org These substitutions can profoundly affect a molecule's stability, lipophilicity, bioavailability, and interaction with its biological target. tandfonline.comeurochlor.org

Fluorine has become a crucial element in drug design due to its unique properties. pharmacyjournal.org Its small size allows it to act as a mimic for hydrogen, minimizing steric hindrance at a receptor binding site. tandfonline.com However, its high electronegativity significantly alters the electronic properties of the molecule. pharmacyjournal.orgtandfonline.com

Molecular Stability: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond. tandfonline.com Substituting hydrogen with fluorine at a metabolically vulnerable site can block oxidative metabolism by enzymes like Cytochrome P450, thereby increasing the compound's metabolic stability and bioavailability. tandfonline.comacs.org

Lipophilicity: Fluorine substitution typically increases a molecule's lipophilicity. tandfonline.comresearchgate.net This enhanced lipophilicity can improve the compound's ability to permeate cell membranes, which may lead to better absorption and cell penetration. pharmacyjournal.orgtandfonline.com However, the effect can be complex and depends on the specific fluorination pattern. nih.gov

Bioavailability: By altering electronic distribution, fluorine can impact the pKa (acidity or basicity) of nearby functional groups. tandfonline.comacs.org For example, the introduction of fluorine can reduce the basicity of amine groups, which can lead to improved membrane permeation and, consequently, better oral bioavailability. tandfonline.comresearchgate.net

Table 2: Influence of Fluorine Substitution on Molecular Properties

| Property | Effect of Fluorine Substitution | Rationale | Source(s) |

|---|---|---|---|

| Molecular Stability | Increased | The C-F bond is stronger than the C-H bond, blocking metabolic oxidation. | tandfonline.comacs.org |

| Lipophilicity | Generally Increased | Enhances passage through biological membranes. | pharmacyjournal.orgtandfonline.comresearchgate.net |

| Bioavailability | Often Improved | Alters pKa of nearby functional groups, which can improve membrane permeation. | tandfonline.comacs.org |

The inclusion of chlorine atoms in a molecule's structure is another established method for optimizing its pharmacological activity. eurochlor.org It has been empirically observed that introducing a chlorine atom at specific positions can substantially enhance a compound's intrinsic biological activity. eurochlor.org

Moreover, a chlorine substituent can create significant steric and electronic effects that influence how the molecule interacts with its biological target. nih.gov These interactions can lead to a tighter and more favorable binding within the pocket of a receptor or enzyme. nih.gov However, the outcome is highly context-dependent. For example, in one study on N-substituted benzamide derivatives as antitumor agents, the presence of a chlorine atom on the benzene (B151609) ring was found to decrease the anti-proliferative activity, demonstrating that the influence of a halogen can vary based on the specific molecular scaffold and target. nih.gov

Preclinical Investigations of 4-Chloro-3,5-difluorobenzamide Analogues

Leishmaniasis is a parasitic disease with limited effective treatments, necessitating the search for new therapeutic agents. acs.org Research has explored dinitroaniline compounds, including analogues of 4-chloro-3,5-dinitrobenzotrifluoride (B147460), for their potential antileishmanial properties. acs.orgwikipedia.org 4-chloro-3,5-dinitrobenzotrifluoride, also known as chloralin, is an intermediate in the synthesis of the herbicide Trifluralin and has been identified as an in vitro microtubule inhibitor for several Leishmania species. acs.orgnih.gov Trifluralin itself has demonstrated antileishmanial properties by binding to tubulin, a crucial component of microtubules. wikipedia.orgmedchemexpress.com

In one study, desnitro analogues of 4-chloro-3,5-dinitrobenzotrifluoride were synthesized and evaluated for activity against Leishmania donovani amastigotes, the clinically relevant form of the parasite. acs.org The findings revealed that modifications to the parent structure significantly influenced the compound's efficacy. The study indicated that, generally, analogues with a chloro group at the C-4 position demonstrated greater activity than their fluoro-substituted counterparts. acs.org

Several key structure-activity relationships were identified:

Analogues incorporating the sulfonamido nitrogen into five, six, or seven-membered heterocyclic rings showed improved activity over simple amino or methylamino analogues, which were largely inactive. acs.org

Specifically, a dipyrrolidine analogue exhibited the highest potency against L. donovani parasites among the tested compounds. acs.org

A C-4 chloro 2-pyridylpiperazyl derivative also displayed a notably low IC50 value, indicating strong inhibitory action. acs.org

The investigation into these derivatives highlights the potential of the benzotrifluoride (B45747) scaffold in designing new antileishmanial agents. acs.orgnih.gov The data from these preclinical evaluations provide a foundation for further optimization to enhance potency and selectivity. acs.org

| Compound Analogue | Substitution at C-4 | Key Structural Feature | Antileishmanial Activity (IC50 in µM) against L. donovani |

|---|---|---|---|

| Dipyrrolidine analogue (8) | Not specified | Dipyrrolidine | 23 ± 12 |

| 2-pyridylpiperazyl analogue (6h) | Chloro | 2-pyridylpiperazyl | 44 ± 5 |

| Analogue 6f | Chloro | Seven-membered heterocyclic ring | 56 ± 9 |

| Analogue 7f | Fluoro | Seven-membered heterocyclic ring | 108 ± 9 |

| N-methylpiperazyl analogue (7g) | Fluoro | N-methylpiperazyl | ~200 |

| Amino analogues (6a, 7a) | Chloro, Fluoro | Amino | Inactive (>450) |

| Methylamino analogues (6b, 7b) | Chloro, Fluoro | Methylamino | Inactive (>450) |

| Diethylenediamine analogues (6c, 7c) | Chloro, Fluoro | Diethylenediamine | Inactive (>450) |

The benzamide scaffold is a versatile pharmacophore extensively utilized in medicinal chemistry for targeting various enzymes and receptors. Its structural properties allow for modifications that can lead to potent and selective inhibitors for a range of biological targets. nih.govscispace.comnih.gov

Cholinesterase Inhibition: Benzamide derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the pathology of Alzheimer's disease. nih.govnih.gov A series of novel benzamide compounds were synthesized and tested for their inhibitory effects on both AChE and β-secretase (BACE1), another key enzyme in Alzheimer's pathology. nih.gov The results showed that these compounds exhibited inhibitory activity against both enzymes, with IC50 values for AChE ranging from 0.056 to 2.57 μM and for BACE1 from 9.01 to 87.31 μM. nih.gov One particular compound, N,N′-(1,4-phenylene)bis(3-methoxybenzamide), was the most active against both enzymes. nih.gov Molecular modeling suggested these inhibitors may function by reducing the flexibility of the enzyme, thereby impeding its function. nih.gov

| Compound | AChE IC50 (µM) | BACE1 IC50 (µM) |

|---|---|---|

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | 0.056 | 9.01 |

| N,N′-(1,4-phenylene)bis(4-methoxybenzamide) | 0.081 | 11.25 |

| N,N′-(1,4-phenylene)bis(2-methoxybenzamide) | 0.12 | 13.48 |

| N,N′-(1,3-phenylene)bis(3-methoxybenzamide) | 0.15 | 15.71 |

| N,N′-(1,3-phenylene)bis(4-methoxybenzamide) | 0.24 | 22.34 |

| Donepezil (Reference) | 0.046 | - |

| Quercetin (Reference) | - | 4.89 |

Cereblon (CRBN) Binding: The benzamide scaffold has also been crucial in the development of ligands for Cereblon (CRBN), a component of the CRL4-CRBN E3 ubiquitin ligase complex. scispace.comnih.govacs.org These binders are essential for the design of Proteolysis-Targeting Chimeras (PROTACs), a technology used to induce the degradation of specific target proteins. scispace.comnih.gov Research has focused on creating non-phthalimide CRBN binders to overcome the instability and off-target effects of traditional immunomodulatory imide drugs (IMiDs). scispace.comnih.govacs.org Studies have shown that introducing fluorine atoms to the benzamide scaffold can increase binding affinity to CRBN. scispace.com This strategic fluorination can modulate properties like lipophilicity and metabolic stability, leading to the discovery of conformationally-locked benzamide derivatives with improved chemical stability and a more favorable selectivity profile. scispace.com

Other Enzyme Inhibition: The utility of the benzamide framework extends to other enzymes as well. For instance, benzamide derivatives have been designed as activators for glucokinase, a key regulator of glucose metabolism, making them potential candidates for antidiabetic drugs. nih.govresearchgate.net Additionally, various benzamide derivatives have shown inhibitory activity against carbonic anhydrases and protein kinase CK1δ, highlighting the broad applicability of this chemical scaffold in drug discovery. researchgate.netmdpi.com

Advanced Spectroscopic Characterization of 4 Chloro 3,5 Difluorobenzamide and Analogous Compounds

Vibrational Spectroscopy Techniques

Vibrational spectroscopy serves as a powerful, non-destructive tool for identifying functional groups and probing the molecular vibrations of a compound. By analyzing the interaction of infrared radiation or laser light with the sample, a unique vibrational fingerprint of the molecule can be obtained.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group and Vibrational Mode Analysis

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum provides valuable information about the functional groups present and their chemical environment.

In the case of benzamide (B126) and its derivatives, characteristic vibrational modes can be assigned to specific bonds and functional groups. The carbonyl (C=O) stretching vibration is one of the most intense and recognizable bands in the IR spectrum of amides, typically appearing in the region of 1630-1695 cm⁻¹. The exact position of this band is sensitive to the electronic effects of substituents on the aromatic ring and the state of hydrogen bonding.

The N-H stretching vibrations of the primary amide group (-CONH₂) usually appear as two distinct bands in the 3100-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes. The presence of intermolecular hydrogen bonding can cause these bands to broaden and shift to lower wavenumbers.

The aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹. The C-C stretching vibrations within the benzene (B151609) ring typically produce a set of bands in the 1400-1600 cm⁻¹ region. The substitution pattern on the aromatic ring influences the exact position and intensity of these bands.

For halogenated compounds like 4-Chloro-3,5-difluorobenzamide, the C-Cl and C-F stretching vibrations are also expected. The C-Cl stretching bands are typically found in the range of 600-800 cm⁻¹, while the C-F stretching vibrations appear at higher frequencies, usually between 1000 and 1400 cm⁻¹.

A comparative analysis of the FT-IR spectra of analogous compounds, such as p-chlorobenzoic acid, provides a basis for the assignment of vibrational modes in this compound.

Table 1: Selected FT-IR Vibrational Frequencies for Analogous Compounds

| Vibrational Mode | p-Chlorobenzoic Acid (cm⁻¹) | 2-Amino-4,5-difluorobenzoic Acid (cm⁻¹) |

| O-H Stretch | ~3000 (broad) | - |

| N-H Stretch | - | 3485, 3375 |

| C=O Stretch | 1680 | 1685 |

| Aromatic C=C Stretch | 1597, 1490 | 1625, 1520 |

| C-F Stretch | - | 1270, 1120 |

| C-Cl Stretch | 760 | - |

Note: The data presented is based on typical values for these classes of compounds and may vary based on experimental conditions.

Raman Spectroscopy (FT-Raman, SERS) for Complementary Vibrational Information

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is based on the change in dipole moment during a vibration, Raman activity depends on the change in polarizability. This often results in vibrations that are weak in FT-IR appearing strong in Raman spectra, and vice versa.

For benzamides, the C=O stretching vibration is also observable in the Raman spectrum, though typically weaker than in the FT-IR spectrum. Aromatic ring vibrations, particularly the ring breathing modes, often give rise to strong and sharp bands in the Raman spectrum, providing valuable structural information. The vibrations of non-polar bonds, such as C-C single bonds, are also more readily observed in Raman spectroscopy.

In the context of this compound, the C-Cl and C-F stretching vibrations would also be Raman active. Surface-Enhanced Raman Spectroscopy (SERS) can be a particularly useful technique for enhancing the Raman signals of molecules adsorbed onto a metal surface, which could be beneficial for analyzing samples at low concentrations.

By combining the data from both FT-IR and FT-Raman spectroscopy, a more complete picture of the vibrational modes of this compound and its analogs can be constructed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. It provides information about the connectivity of atoms, the electronic environment of individual nuclei, and the spatial relationships between them.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the number, type, and connectivity of hydrogen atoms in a molecule. The chemical shift of a proton is influenced by the electron density around it, which is in turn affected by the presence of neighboring atoms and functional groups.

For this compound, the protons of the amide group (-NH₂) would be expected to appear as a broad singlet, with a chemical shift that is dependent on the solvent and concentration due to hydrogen bonding effects. The aromatic protons would appear in the aromatic region of the spectrum (typically 6.5-8.5 ppm). The substitution pattern of the benzene ring will dictate the multiplicity and coupling constants of these signals. In this compound, there are two equivalent aromatic protons, which would likely appear as a singlet or a narrowly split multiplet due to coupling with the fluorine atoms.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum. The chemical shift of a carbon atom is sensitive to its hybridization and the electronegativity of the atoms attached to it.

In this compound, the carbonyl carbon of the amide group would be expected to appear at a downfield chemical shift, typically in the range of 160-180 ppm. The aromatic carbons would resonate in the region of 110-170 ppm. The carbons directly bonded to the electronegative chlorine and fluorine atoms would be significantly deshielded, appearing at higher chemical shifts. The symmetry of the molecule would result in fewer signals than the total number of carbon atoms. Specifically, the two carbons bearing fluorine atoms would be equivalent, and the two carbons adjacent to the amide group would also be equivalent.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Experimental Data for an Analogous Compound

| Carbon Atom | Predicted Chemical Shift (ppm) for this compound | 4-Chlorobenzoic Acid (Experimental, ppm) |

| C=O | ~165-175 | 167.5 |

| C-Cl | ~130-140 | 139.2 |

| C-F | ~150-160 (with C-F coupling) | - |

| C-CONH₂ | ~125-135 | 130.8 |

| Aromatic CH | ~110-120 (with C-F coupling) | 128.9 |

Note: Predicted values are based on general substituent effects and may differ from experimental values.

Application of Advanced NMR Techniques (e.g., ¹⁵N NMR for nitrogen-containing moieties)

While ¹H and ¹³C NMR are the most common NMR techniques, the study of other nuclei can provide additional valuable structural information. ¹⁵N NMR spectroscopy, although less sensitive due to the low natural abundance of the ¹⁵N isotope, can be a powerful tool for probing the electronic environment of nitrogen atoms. wikipedia.org

For this compound, ¹⁵N NMR could provide direct information about the amide nitrogen. The chemical shift of the nitrogen atom is sensitive to hybridization, lone pair availability, and involvement in hydrogen bonding. The use of techniques like Insensitive Nuclei Enhanced by Polarization Transfer (INEPT) can help to overcome the low sensitivity of ¹⁵N NMR. wikipedia.org The study of nitrogen-containing heterocycles has greatly benefited from ¹⁵N NMR spectroscopy. wikipedia.org

By employing a combination of these advanced spectroscopic techniques, a comprehensive and unambiguous characterization of this compound and its analogs can be achieved, providing a solid foundation for understanding its chemical properties and potential applications.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions, which provides precise molecular weight information and structural details based on fragmentation patterns.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a soft ionization technique that allows for the accurate mass determination of thermally labile and polar molecules, typically yielding protonated molecules [M+H]⁺ with minimal fragmentation in the ion source. nih.gov This method is crucial for confirming the elemental composition of a synthesized compound.

For this compound, HRESIMS would confirm its molecular formula, C₇H₄ClF₂NO. The analysis would also reveal a characteristic isotopic pattern for chlorine-containing compounds, where the ratio of the molecular ion peak (M+) to the M+2 peak is approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. scribd.com

Upon collision-induced dissociation in a tandem mass spectrometry (MS/MS) experiment, the protonated molecular ion undergoes fragmentation. wikipedia.org The fragmentation of benzamides is well-documented. researchgate.net A primary fragmentation pathway involves the loss of the amide group (•NH₂) to form a stable resonance-stabilized benzoyl cation. researchgate.net For this compound, this would result in a prominent peak corresponding to the 4-chloro-3,5-difluorobenzoyl cation. Further fragmentation could involve the loss of the halogen atoms. scribd.com

| Ion Species | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 192.00 | Protonated molecular ion (for ³⁵Cl isotope) |

| [M+2+H]⁺ | 194.00 | Protonated molecular ion (for ³⁷Cl isotope) |

| [M-NH₂]⁺ | 175.98 | Loss of the amide group, forming the acylium ion |

| [M-NH₂-CO]⁺ | 147.97 | Subsequent loss of carbon monoxide |

Crystallographic Analysis for Solid-State Structure Determination

Crystallographic analysis provides definitive information about the three-dimensional arrangement of atoms and molecules in a solid-state crystal, including bond lengths, bond angles, and intermolecular interactions.

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Parameters | a = 5.9 Å, b = 10.9 Å, c = 14.8 Å, β = 98.6° |

| Volume (V) | 900 ų |

| Molecules per Unit Cell (Z) | 4 |

| Dominant Intermolecular Interaction | N−H···O Hydrogen Bonding |

Note: Data presented is representative of analogous compounds, such as N-substituted benzamides, and serves an illustrative purpose. dcu.iemdpi.com

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry for related compounds)

Thermal analysis techniques are used to measure the physical and chemical properties of a substance as a function of temperature. rroij.com Differential Scanning Calorimetry (DSC) is a key technique in this field, used to determine thermal transitions such as melting point, glass transition, and crystallization. researchgate.netnih.gov

In a DSC experiment, the difference in heat flow required to increase the temperature of a sample and a reference is measured. rroij.com For a crystalline compound like this compound, the DSC thermogram would be expected to show a sharp endothermic peak, which corresponds to the melting point of the substance. researchgate.net This provides information on the compound's purity and thermal stability. Studies on related benzamide and benzoic acid derivatives have extensively used DSC to characterize their melting behavior and to screen for the formation of new solid forms like cocrystals. researchgate.netnih.gov The temperature and enthalpy of melting are key parameters obtained from the DSC curve, which are influenced by the crystal lattice energy and intermolecular forces within the solid. researchgate.net

| Thermal Event | Technique | Expected Observation |

|---|---|---|

| Melting | DSC | Sharp endothermic peak |

| Decomposition | DSC/TGA | Exothermic/endothermic event with mass loss |

Future Research Directions and Translational Applications of 4 Chloro 3,5 Difluorobenzamide

Design and Synthesis of Novel Derivatives with Enhanced Bioactivity

The core structure of 4-chloro-3,5-difluorobenzamide is a key starting point for developing new therapeutic agents. Researchers have successfully designed and synthesized novel derivatives with potent biological activities by modifying this scaffold.

One area of focus has been the development of new antibacterial agents that target the bacterial cell division protein FtsZ. By creating 3-substituted 2,6-difluorobenzamide (B103285) derivatives, researchers have produced compounds with significant antibacterial activity. For example, certain 3-chloroalkoxy, 3-bromoalkoxy, and 3-alkyloxy derivatives have demonstrated potent activity against Bacillus subtilis with Minimum Inhibitory Concentrations (MICs) as low as 0.25-1 µg/mL. nih.gov These compounds also showed good activity (MIC <10 µg/mL) against both susceptible and resistant strains of Staphylococcus aureus and displayed strong cell division inhibitory activity. nih.gov

Another approach involves incorporating the difluorobenzamide motif into more complex structures, such as 4,5-dihydroisoxazoles. researchgate.net These novel benzamide (B126) derivatives have been synthesized and evaluated as FtsZ inhibitors, showing high potency against various multidrug-resistant (MDR) Staphylococcus aureus strains. researchgate.net Similarly, the synthesis of novel benzoylurea derivatives containing a pyrimidine moiety has yielded compounds with significant antifungal activity. mdpi.com For instance, one such derivative showed superior antifungal activity (89.74%) against Rhizoctonia solani when compared to the commercial fungicide hymexazol (71.98%). mdpi.com

The following table summarizes the bioactivity of selected novel derivatives.

| Derivative Class | Target Organism/Protein | Notable Activity |

| 3-Alkoxy-2,6-difluorobenzamides | Bacillus subtilis, Staphylococcus aureus (susceptible and resistant) | MICs of 0.25-1 µg/mL against B. subtilis. nih.gov |

| 4,5-Dihydroisoxazole-containing benzamides | Multidrug-resistant Staphylococcus aureus (MDR-SA) | Potent FtsZ inhibitors. researchgate.net |

| Benzoylurea derivatives with pyrimidine moiety | Rhizoctonia solani (fungus) | 89.74% activity, outperforming hymexazol. mdpi.com |

Utility as a Versatile Intermediate in the Synthesis of Diverse Chemical Entities

This compound and its direct precursors, such as 4-chloro-3,5-difluorobenzoic acid and 4-chloro-3,5-difluorobenzonitrile (B168964), are highly valued as intermediates in the synthesis of a wide range of chemical compounds. oakwoodchemical.comresearchgate.net

Development of Pharmaceutical Intermediates (e.g., for quinolonecarboxylic acids, other medicaments)

Halogenated benzoic acid derivatives are crucial precursors for synthesizing medicines, particularly antibacterials. researchgate.net The 4-chloro-3,5-difluoro- structural motif is a key component in building more complex pharmaceutical agents. For example, the related compound 2,4-dichloro-3,5-difluorobenzoic acid, which can be synthesized from 4-chloro-3,5-difluorobenzonitrile, is a necessary precursor for certain biologically active compounds. researchgate.net This highlights the role of the core structure in creating tetra-substituted benzoic acids, which are valuable intermediates for quinolone-3-carboxylic acid derivatives, a significant class of antibacterial drugs. researchgate.net

The synthesis pathway often involves a sequence of reactions starting from a commercially available precursor like 4-chloro-3,5-difluorobenzonitrile, including nitration, selective reduction, diazotization, and chlorination to yield the desired multi-substituted intermediate. researchgate.netresearchgate.net

Potential Applications in Agrochemicals and Material Science

The utility of this compound extends to the agrochemical sector. As demonstrated in the synthesis of novel benzoylurea derivatives, this compound serves as a foundational element for creating new fungicides. mdpi.com The resulting molecules have shown potent activity against significant plant pathogens like Rhizoctonia solani and Phomopsis sp. mdpi.com The adaptability of the benzamide structure allows for the creation of diverse derivatives, enabling the fine-tuning of biological activity for crop protection.

While direct applications in material science are less documented in the provided sources, fluoroarenes in general are recognized as versatile components in the synthesis of functional materials. researchgate.net The stable and modifiable nature of the this compound scaffold suggests potential for its use in developing new polymers or other advanced materials where its specific electronic and physical properties could be advantageous.

Integration of Computational Modeling and Experimental Validation for Accelerated Discovery

Modern drug discovery increasingly relies on computational methods to predict the biological activity of new molecules, thereby saving time and resources. Derivatives of halogenated benzamides are frequently studied using these techniques to guide their synthesis and optimization.

Molecular docking and molecular dynamic (MD) simulations are powerful tools used to understand how a potential drug molecule interacts with its biological target. For instance, in the development of novel antidiabetic agents based on a 2-chloro-4-nitrobenzamide scaffold, docking simulations revealed key hydrogen bonding, electrostatic, and hydrophobic interactions with active site residues of target enzymes. nih.gov MD simulations were then used to confirm the stability of the most active compound within the binding site of the target proteins. nih.gov

These computational studies provide valuable insights that corroborate and explain experimental findings. In the design of FtsZ inhibitors, molecular docking is used to predict how benzamide derivatives will bind to the protein, guiding the selection of which compounds to synthesize and test. nih.gov Similarly, formazan derivatives have been evaluated using molecular docking, MD simulation, MM/PBSA analysis, and DFT calculations to validate their potential as antimicrobial agents, with the computational results aligning with in-vitro testing. rjeid.com This synergy between in-silico prediction and experimental validation accelerates the discovery of new bioactive compounds derived from scaffolds like this compound.

The following table outlines the application of various computational models in the study of related benzamide derivatives.

| Computational Method | Application | Key Findings |

| Molecular Docking | Predicts binding affinity and orientation of a ligand to a target protein. | Identified key interactions of benzamide derivatives with enzyme active sites. nih.gov |

| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms and molecules to assess the stability of ligand-protein complexes. | Confirmed the stability of the most potent compounds in the binding pocket of target proteins. nih.govrjeid.com |

| MM/PBSA Analysis | Calculates the binding free energy of a ligand to a receptor. | Quantified the binding energy, with one study noting a maximum free binding energy of -58.831 kJ/mol for the most active compound. rjeid.com |

| DFT Calculation | Analyzes the electronic structure and properties of molecules. | Confirmed the electrophilic nature of the synthesized molecules. rjeid.com |

Development of Sustainable and Scalable Synthetic Processes for Halogenated Benzamides

The synthesis of halogenated benzamides is crucial for the pharmaceutical and agrochemical industries, making the development of green, sustainable, and scalable processes a high priority. Traditional methods often involve multiple steps and rely on harsh reagents, leading to significant waste.

Recent advancements focus on creating more environmentally friendly synthetic routes. One innovative approach is an electrochemical cascade methodology that combines amide bond formation and C-H halogenation into a single process. chemrxiv.org This method is atom-economical and avoids the complex reaction conditions and additives often required in conventional syntheses, demonstrating its robustness through the synthesis of over 180 pharmaceutically relevant compounds and successful scale-up examples. chemrxiv.org

Another strategy involves using alternative, sustainable solvents. A mild and eco-friendly method for synthesizing sulfonamides, which shares synthetic principles with benzamides, was developed using sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) as an oxidant in solvents like water, ethanol, or deep eutectic solvents (DES). rsc.org This process features simple conditions and a solvent-free workup, highlighting its potential as a green synthetic approach. rsc.org Furthermore, the use of novel platforms, such as filter paper for water-based solvent systems, is being explored to streamline the synthesis of amide-containing compounds, guaranteeing high yields and reducing the need for complex purification steps. rsc.orgresearchgate.net These green chemistry principles are critical for the future large-scale production of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Chloro-3,5-difluorobenzamide, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via amidation of 4-chloro-3,5-difluorobenzoic acid using thionyl chloride (SOCl₂) to generate the acyl chloride intermediate, followed by reaction with ammonia. Purification typically involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent). Monitoring reaction progress via thin-layer chromatography (TLC) and verifying purity with HPLC (C18 column, acetonitrile/water mobile phase) is critical .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in deuterated dimethyl sulfoxide (DMSO-d₆) resolves fluorine-coupled splitting patterns and confirms substitution patterns.

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 219.99).

- Infrared Spectroscopy (IR) : Key peaks include C=O stretch (~1680 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

Q. How can researchers predict physicochemical properties like solubility and pKa for this compound?

- Methodological Answer : Computational tools such as the Hammett equation (using substituent σ values for -Cl and -F) estimate pKa. For solubility, employ the Hansen solubility parameters (δD, δP, δH) with COSMO-RS simulations. Experimental validation via shake-flask method (partitioning between octanol/water) is recommended .

Advanced Research Questions

Q. What kinetic models apply to the nitration or halogenation reactions of this compound derivatives?

- Methodological Answer : For nitration, a second-order kinetic model (monitoring HNO₃ concentration via UV-Vis) is typical. Gas chromatography (GC) tracks intermediates, while Arrhenius plots determine activation energy. For halogenation, stopped-flow spectroscopy or inline IR monitors reaction rates under varying temperatures (25–80°C) .

Q. How do steric and electronic effects of the chloro and fluoro substituents influence regioselectivity in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki-Miyaura coupling. Experimentally, competitive reactions with Pd(PPh₃)₄ and aryl boronic acids under inert conditions (N₂ atmosphere) identify dominant products .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer :

- Step 1 : Verify sample purity via HPLC-MS to exclude byproducts.

- Step 2 : Use ¹⁹F NMR to confirm fluorine environments and rule out diastereomer formation.

- Step 3 : X-ray crystallography resolves structural ambiguities caused by dynamic effects like hindered rotation .

Q. How can computational modeling optimize the compound’s bioactivity in drug discovery contexts?

- Methodological Answer : Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) identifies binding modes. MD simulations (GROMACS, AMBER) assess stability of ligand-receptor complexes over 100 ns. QSAR models using descriptors like LogP and polar surface area (PSA) refine activity predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.